Z-beta-Ala-osu

Vue d'ensemble

Description

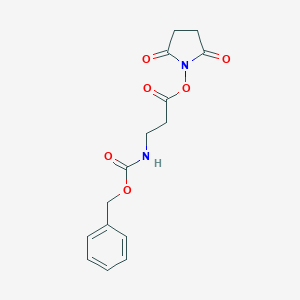

Z-beta-Ala-osu, also known as N-hydroxysuccinimide ester of Z-beta-alanine, is a derivative of the amino acid beta-alanine. This compound is widely used in peptide synthesis as a coupling reagent due to its ability to form stable amide bonds. It is a white to off-white solid with a molecular weight of 320.30 g/mol and a chemical formula of C15H16N2O6 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-beta-Ala-osu typically involves the reaction of N-benzyloxycarbonyl-3-aminopropionic acid with thionyl chloride in the presence of dimethylformamide. This reaction produces Z-beta-alanine, which is then reacted with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions: Z-beta-Ala-osu undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form stable amide bonds, which is the basis for its use in peptide synthesis.

Hydrolysis: In the presence of water, this compound can hydrolyze to form Z-beta-alanine and N-hydroxysuccinimide.

Common Reagents and Conditions:

Amines: Used in substitution reactions to form amide bonds.

Water: Can cause hydrolysis of the compound.

Coupling Agents: Such as DCC, are used to facilitate the formation of this compound.

Major Products Formed:

Amide Bonds: Formed during peptide synthesis.

Z-beta-Alanine and N-hydroxysuccinimide: Formed during hydrolysis.

Applications De Recherche Scientifique

Z-beta-Ala-osu has a wide range of applications in scientific research, including:

Chemistry: Used as a coupling reagent in peptide synthesis to form stable amide bonds.

Biology: Employed in the synthesis of peptides and proteins for various biological studies.

Medicine: Utilized in drug development for the synthesis of peptide-based therapeutics.

Industry: Applied in the production of peptide-based materials and bioconjugates

Mécanisme D'action

The mechanism of action of Z-beta-Ala-osu involves the formation of stable amide bonds through nucleophilic substitution reactions. The compound reacts with amines to form amide bonds, which are essential for peptide synthesis. The molecular targets include the amino groups of amino acids and peptides, facilitating the formation of peptide bonds .

Comparaison Avec Des Composés Similaires

Z-Ala-osu: Another N-hydroxysuccinimide ester used in peptide synthesis.

BOC-Val-osu: A tert-butyloxycarbonyl-protected valine derivative used in peptide synthesis.

Z2-Lys-osu: A carbobenzoxy-protected lysine derivative used in peptide synthesis

Uniqueness: Z-beta-Ala-osu is unique due to its specific structure, which allows for efficient coupling reactions in peptide synthesis. Its stability and reactivity make it a preferred choice for forming amide bonds in various synthetic applications .

Activité Biologique

Z-beta-Ala-osu, also known as Z-β-alanine N-hydroxysuccinimide ester, is a chemical compound that has garnered attention in the field of peptide synthesis and biological research. Its unique properties make it a valuable tool in drug development and various biochemical applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the molecular formula and a molecular weight of 304.30 g/mol. It is primarily used as an amino acid derivative in solid-phase peptide synthesis (SPPS), where it acts as a coupling agent to facilitate the formation of peptide bonds.

The biological activity of this compound is largely attributed to its role in peptide synthesis. It serves as a building block that can enhance the stability and efficacy of peptides. The compound is involved in the formation of Fmoc-β-alanine, which is crucial for maintaining the biological activity of synthesized peptides. During Fmoc protection, this compound can lead to the formation of unwanted byproducts if not carefully controlled, indicating that its effectiveness relies on precise synthetic conditions .

Biological Activity and Applications

- Peptide Synthesis : this compound is utilized in the synthesis of various peptides, including those with therapeutic potential. Its incorporation into peptide chains can influence the pharmacokinetics and bioactivity of the resulting compounds.

- Cellular Studies : Research indicates that compounds derived from this compound exhibit selective cytotoxicity against cancer cell lines. For instance, studies have shown that peptides incorporating β-alanine derivatives can induce apoptosis in chronic lymphocytic leukemia (CLL) cells through mechanisms involving caspase activation .

- Pharmacological Research : The compound has been investigated for its potential to disrupt key signaling pathways in cancer cells, particularly those involving AKT activation. By modulating these pathways, this compound derivatives may enhance the efficacy of existing cancer therapies or provide new avenues for treatment .

Case Study 1: Efficacy in CLL Models

A study explored the effects of a peptide containing this compound on CLL-derived cell lines. The results demonstrated significant cytotoxicity with an LC50 value ranging from 2-3 μM after 24 hours of treatment. The compound's mechanism involved the suppression of AKT activation and subsequent induction of apoptosis via caspase-dependent pathways .

Case Study 2: Synthesis Optimization

Research focusing on optimizing solid-phase peptide synthesis highlighted the importance of controlling conditions to minimize byproduct formation during reactions involving this compound. Adjustments in temperature and reaction time were shown to significantly improve yield and purity, underscoring the compound's role in high-quality peptide production .

Research Findings

Recent studies have provided insights into the following aspects:

- Impurity Formation : The presence of this compound can lead to specific impurities during peptide synthesis, necessitating rigorous quality control measures such as high-performance liquid chromatography (HPLC) to ensure product integrity .

- Biological Efficacy : Compounds synthesized with this compound have demonstrated enhanced biological activity compared to those without it, particularly in terms of stability and resistance to enzymatic degradation .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6/c18-12-6-7-13(19)17(12)23-14(20)8-9-16-15(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQSLJICWKEVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.